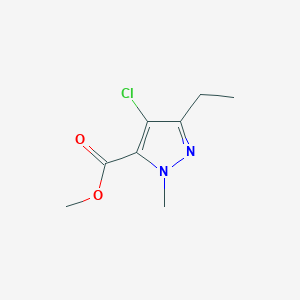
Isovaleraldehyde 2,4-Dinitrophenylhydrazone
Descripción general
Descripción
Isovaleraldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 . It is a type of metabolite and is used as a reference material in environmental testing .
Synthesis Analysis
The synthesis of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves a reaction with 2,4-dinitrophenylhydrazine . The reaction results in mixtures of isomeric hydrazones .Molecular Structure Analysis
The molecular structure of Isovaleraldehyde 2,4-Dinitrophenylhydrazone is represented by the formula C11H14N4O4 . The structure is quite complex, but it can be understood by starting with the formula of hydrazine and replacing one of the hydrogens with a phenyl group .Chemical Reactions Analysis
The chemical reactions involving Isovaleraldehyde 2,4-Dinitrophenylhydrazone are primarily addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Aplicaciones Científicas De Investigación
Analysis of Isomerization and Chromatographic Methods
Isovaleraldehyde 2,4-dinitrophenylhydrazone, like other aldehyde-2,4-dinitrophenylhydrazones, is studied for its geometrical isomerization. Uchiyama et al. (2004) explored the acid-catalyzed isomerization of these compounds, noting that isomerization can cause analytical errors during sample preparation. They focused on the UV-visible spectral properties, observing differences between the E- and Z-isomers. This research is crucial for high-performance liquid chromatography (HPLC) analysis of these compounds (Uchiyama, Matsushima, Aoyagi, & Ando, 2004).
Application in Air and Water Carbonyl Compounds Analysis
Hoshika and Takata (1976) investigated the gas chromatographic separation of carbonyl compounds as 2,4-dinitrophenylhydrazones using glass capillary columns. This method was applied to analyze aliphatic carbonyl compounds in car exhaust fumes and cigarette smoke, highlighting its environmental application (Hoshika & Takata, 1976).
Chromatographic Techniques for Carbonyl Compounds
Binding, Müller, and Witting (1996) examined the syn/anti isomerization of 2,4-dinitrophenylhydrazones in determining airborne unsymmetrical aldehydes and ketones. Their study addressed the challenges in chromatographic quantification due to isomerization, using techniques like HPLC and gas chromatography (Binding, Müller, & Witting, 1996).
Environmental Monitoring
Pal and Kim (2008) utilized 2,4-dinitrophenylhydrazine-coated cartridges for analyzing atmospheric carbonyls. Their study emphasized the importance of sampling techniques and analytical methods in environmental monitoring, especially for light carbonyls like acetaldehyde (Pal & Kim, 2008).
Food Chemistry Applications
Yamanaka et al. (1979) explored the formation of aldehydes from amino acids and hydrogen peroxide, using 2,4-dinitrophenylhydrazones for identification. Their work provides insights into food chemistry, particularly in understanding reactions involving amino acids (Yamanaka, Shiomi, Miyahara, & Kikuchi, 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methylbutylideneamino)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWYOPWJODIZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323340 | |
| Record name | Isovaleraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaleraldehyde 2,4-Dinitrophenylhydrazone | |
CAS RN |
2256-01-1 | |
| Record name | Isovaleraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)


